Dihydroxytartaric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

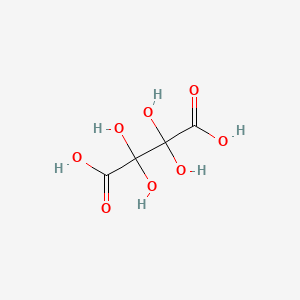

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetrahydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O8/c5-1(6)3(9,10)4(11,12)2(7)8/h9-12H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWHHMNORMIBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(=O)O)(O)O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226895 | |

| Record name | Dihydroxytartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-30-2 | |

| Record name | Dihydroxytartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxytartaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxytartaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydroxytartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydroxysuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROXYTARTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVO08BH05I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Discovery of Dihydroxytartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dihydroxytartaric acid, covering its historical discovery, physicochemical properties, and synthesis. It details the seminal Fenton reaction, which led to its discovery, and provides generalized experimental protocols and reaction mechanisms for its preparation.

Discovery and History

The discovery of this compound is intrinsically linked to the development of one of the most powerful oxidation systems in chemistry. In 1876, Henry John Horstman Fenton reported that tartaric acid could be oxidized by hydrogen peroxide when ferrous iron (Fe(II)) was present.[1][2] This work was described in greater detail in subsequent papers in the 1890s.[3][4] This deceptively simple combination of hydrogen peroxide and an iron catalyst, now universally known as "Fenton's reagent," was found to be a potent oxidizing agent.[1] The reaction with tartaric acid played a prominent role in the development of modern chemistry and the study of reactive oxygen species.[1][2] The product of this novel oxidation was identified as this compound, also known as tetrahydroxysuccinic acid.

Physicochemical Properties

This compound is a white crystalline powder.[5] It is highly soluble in water, but its aqueous solutions can decompose upon heating.[5] Its key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,2,3,3-tetrahydroxybutanedioic acid | [6] |

| Synonyms | Tetrahydroxysuccinic acid, Diketosuccinic acid | [6] |

| Molecular Formula | C₄H₆O₈ | [6] |

| Molecular Weight | 182.09 g/mol | [6] |

| Appearance | White crystalline powder | [5] |

| Melting Point | ~114-115 °C (with decomposition) | [5] |

| Solubility | Highly soluble in water | [5] |

Synthesis via Fenton Oxidation

The most established method for synthesizing this compound is the oxidation of tartaric acid using Fenton's reagent. This reaction proceeds via a free-radical mechanism, although the exact nature of the primary oxidizing species—whether a free hydroxyl radical (•OH) or a high-valent iron-oxo species like the ferryl ion (FeO²⁺)—is still a subject of research and depends on reaction conditions such as pH.[1]

Reaction Mechanism

The generally accepted mechanism involves the generation of a hydroxyl radical from the reaction of Fe(II) with hydrogen peroxide. This highly reactive radical then abstracts a hydrogen atom from a hydroxyl-bearing carbon on the tartaric acid molecule, initiating the oxidation process that leads to the formation of this compound.

Caption: Simplified mechanism of tartaric acid oxidation via Fenton's reagent.

Generalized Experimental Protocol

While modern literature often focuses on the kinetics or catalytic applications of the Fenton reaction rather than preparative synthesis, a generalized protocol for the synthesis of this compound can be derived from Fenton's original work and established chemical principles. This protocol should be considered a representative method and may require optimization.

Disclaimer: This is a generalized procedure. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. All operations should be conducted within a fume hood.

Materials:

-

d-Tartaric acid

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (30% w/w solution)

-

Deionized water

-

Ethanol (B145695) (for crystallization)

-

Ice bath

Procedure:

-

Preparation: Dissolve a specific molar quantity of d-tartaric acid in a volume of deionized water in a beaker or round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Catalyst Addition: Add a catalytic amount (e.g., 1-5 mol%) of ferrous sulfate heptahydrate to the cooled tartaric acid solution and stir until it dissolves completely.

-

Oxidation: While maintaining the low temperature with the ice bath, slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise to the solution over an extended period. Vigorous gas evolution may occur; the addition rate must be controlled to prevent excessive foaming and a rapid temperature increase.

-

Reaction Completion: After the addition of hydrogen peroxide is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours, then let it slowly warm to room temperature and stir for several more hours or overnight.

-

Isolation and Purification:

-

The reaction mixture can be concentrated under reduced pressure to induce crystallization.

-

Alternatively, the product may be precipitated by adding a water-miscible organic solvent, such as ethanol.

-

Filter the resulting white crystalline solid using vacuum filtration.

-

Wash the crystals with cold ethanol to remove any unreacted starting material and impurities.

-

Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

-

Experimental Workflow

The logical steps for the synthesis and purification of this compound are outlined in the following workflow diagram.

Caption: Generalized workflow for the synthesis of this compound.

Applications

Historically, one of the primary uses of this compound was as a chemical reagent. Fenton himself noted its utility for the determination of sodium, as it forms a sparingly soluble sodium salt.[7]

Conclusion

This compound holds a unique place in chemical history as the substrate that led to the discovery of the Fenton reaction. Its synthesis is a classic example of free-radical oxidation, achieved through the reaction of tartaric acid with hydrogen peroxide and a ferrous salt catalyst. While the precise mechanism continues to be studied, the fundamental principles established by Fenton over a century ago remain the foundation for the preparation of this highly oxidized organic acid. This guide provides the foundational knowledge for researchers to understand, replicate, and potentially optimize the synthesis of this compound for various scientific applications.

References

- 1. Chain Reaction of Fenton Autoxidation of Tartaric Acid: Critical Behavior at Low pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fenton, H.J. (1894) Oxidation of Tartaric Acid in Presence of Iron. Journal of the Chemical Society Journal, 65, 899-910. - References - Scientific Research Publishing [scirp.org]

- 4. LXXIII.—Oxidation of tartaric acid in presence of iron - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Application and Preparation of DL-Tartaric Acid_Chemicalbook [chemicalbook.com]

- 6. This compound | C4H6O8 | CID 6439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. VI.—A new method of obtaining this compound, and the use of this acid as a reagent for sodium - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Dihydroxytartaric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dihydroxytartaric acid (also known as tetrahydroxysuccinic acid) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the theoretical aspects of its solubility, outlines detailed experimental protocols for its determination, and offers a framework for approaching solubility studies of this compound.

Introduction to this compound

This compound (C₄H₆O₈) is a derivative of tartaric acid and possesses a highly polar structure with four hydroxyl groups and two carboxylic acid functionalities. This structure dictates its physicochemical properties, including its solubility. It is known to be highly soluble in water, a characteristic attributed to its extensive hydrogen bonding capabilities with water molecules.[1][2] However, its solubility in organic solvents is less well-documented.

The principle of "like dissolves like" suggests that the solubility of this compound in organic solvents will be largely dependent on the polarity of the solvent.[3] Polar protic solvents, such as alcohols, would be expected to be more effective at solvating this compound than nonpolar aprotic solvents.

Quantitative Solubility Data

The following table summarizes the current availability of solubility data for this compound in a range of organic solvents. This is intended to highlight the existing knowledge gap and underscore the need for experimental determination.

| Solvent Class | Solvent Name | CAS Number | Solubility ( g/100 mL at 25°C) | Notes |

| Alcohols | Methanol (B129727) | 67-56-1 | Data not available | Expected to have some solubility due to polarity and hydrogen bonding capability. |

| Ethanol | 64-17-5 | Data not available | Similar to methanol, some solubility is anticipated. | |

| Isopropanol | 67-63-0 | Data not available | Likely less soluble than in methanol or ethanol. | |

| Ketones | Acetone | 67-64-1 | Data not available | Polar aprotic nature may limit solubility compared to alcohols. |

| Ethers | Diethyl Ether | 60-29-7 | Data not available | Low polarity suggests poor solubility. |

| Tetrahydrofuran (THF) | 109-99-9 | Data not available | Higher polarity than diethyl ether may result in slightly better solubility. | |

| Esters | Ethyl Acetate | 141-78-6 | Data not available | Moderate polarity; solubility is likely limited. |

| Amides | Dimethylformamide (DMF) | 68-12-2 | Data not available | High polarity suggests it could be a good solvent. |

| Dimethyl Acetamide (DMAC) | 127-19-5 | Data not available | Similar to DMF, expected to be a good solvent. | |

| Halogenated | Dichloromethane | 75-09-2 | Data not available | Low polarity suggests poor solubility. |

| Chloroform | 67-66-3 | Data not available | Low polarity suggests poor solubility. | |

| Hydrocarbons | Hexane | 110-54-3 | Data not available | Nonpolar nature indicates very low to negligible solubility. |

| Toluene | 108-88-3 | Data not available | Nonpolar nature indicates very low to negligible solubility. |

Experimental Protocols for Solubility Determination

Given the absence of published data, experimental determination of this compound's solubility is necessary for research and development purposes. The following section details a robust gravimetric method for this purpose.

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a solvent.[4][5][6][7] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Vials or flasks with airtight seals

-

Oven or vacuum oven

-

Pipettes and graduated cylinders

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the equilibration time. It is recommended to continue agitation until consecutive measurements of solubility yield the same result.[4]

-

-

Separation of Undissolved Solute:

-

Once equilibrium is reached, allow the mixture to settle for a short period at the constant temperature to let the undissolved solid precipitate.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation due to temperature changes.

-

Filter the supernatant using a syringe filter compatible with the organic solvent to remove any remaining microscopic solid particles.

-

-

Determination of Solute Mass:

-

Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a vial).

-

Weigh the container with the solution to determine the mass of the saturated solution.

-

Evaporate the solvent under controlled conditions. This can be done in a fume hood at room temperature, in an oven at a temperature below the decomposition point of this compound (melts with decomposition at 114-115°C), or under vacuum.[1]

-

Once the solvent is fully evaporated, dry the remaining solid solute to a constant weight in an oven or desiccator.

-

Weigh the container with the dry solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the container with the dry solute minus the initial weight of the empty container.

-

The mass of the solvent is the weight of the container with the saturated solution minus the final weight of the container with the dry solute.

-

Solubility can be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or molality.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

Caption: Gravimetric method workflow for solubility determination.

Conclusion

While this compound is known to be highly soluble in water, there is a notable lack of quantitative solubility data for this compound in organic solvents within the reviewed scientific literature. For researchers and professionals in drug development, this necessitates experimental determination of its solubility in relevant solvent systems. The gravimetric method described provides a reliable and accessible protocol for obtaining this crucial data. Understanding the solubility profile of this compound is essential for its application in organic synthesis, formulation development, and purification processes. Further research to populate the solubility data for this compound in a wide range of organic solvents would be of significant value to the scientific community.

References

- 1. This compound | 76-30-2 [chemicalbook.com]

- 2. tetrahydroxysuccinic acid [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

A Comprehensive Technical Guide to Dihydroxytartaric Acid: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxytartaric acid, also known as 2,2,3,3-tetrahydroxybutanedioic acid, is a dicarboxylic acid that is a derivative of tartaric acid.[1][2] It is a white crystalline powder with notable applications in analytical chemistry, particularly as a reagent for the determination of sodium.[3][4] Its chemical structure, featuring multiple hydroxyl and carboxyl functional groups, imparts specific physical and chemical properties that are of interest in various scientific disciplines, including synthetic chemistry and materials science. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, complete with quantitative data, detailed experimental protocols, and logical workflow diagrams.

Physical and Chemical Properties

This compound is a white crystalline solid that is highly soluble in water.[3][4] Its aqueous solutions are known to decompose upon heating.[3][4] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C4H6O8 | [3] |

| Molecular Weight | 182.09 g/mol | [3] |

| Appearance | White crystalline powder | [3][4] |

| Melting Point | 114-115 °C (with decomposition) | [3][4] |

| Boiling Point | 235.45 °C (rough estimate) | [3] |

| Density | 1.6886 g/cm³ (rough estimate) | [3] |

| pKa | 1.92 (at 25 °C) | [3] |

| Solubility | Highly soluble in water | [3][4] |

| pH | 3.04 (1 mM solution); 2.2 (10 mM solution); 1.54 (100 mM solution) | [3] |

Experimental Protocols

Synthesis of this compound via Oxidation of Tartaric Acid

A common method for the synthesis of this compound is the oxidation of tartaric acid using Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst).

Materials:

-

D(-)-Tartaric acid

-

Hydrogen peroxide (H₂O₂)

-

Ferrous sulfate (B86663) (FeSO₄) or another iron(II) salt

-

Distilled water

-

Ethanol

Procedure:

-

Dissolution: Prepare an aqueous solution of D(-)-tartaric acid.

-

Catalyst Addition: Add a catalytic amount of an iron(II) salt, such as ferrous sulfate, to the tartaric acid solution.

-

Oxidation: Slowly add hydrogen peroxide to the solution. The reaction is exothermic and should be controlled, possibly by cooling the reaction vessel in an ice bath. The H₂O₂ acts as the oxidizing agent, hydroxylating the tartaric acid.

-

Crystallization: After the reaction is complete, the this compound can be isolated by crystallization. This may be facilitated by cooling the solution and adding a solvent in which the product is less soluble, such as ethanol.

-

Purification: The resulting crystals can be collected by filtration, washed with a cold solvent to remove impurities, and then dried.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC) for Organic Acid Analysis

HPLC is a standard technique for the separation and quantification of organic acids, including this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column or a specialized organic acid analysis column

Mobile Phase:

-

A common mobile phase is a buffered aqueous solution, such as a dilute solution of potassium dihydrogen phosphate, with the pH adjusted to be acidic (e.g., pH 2.1-2.8 with phosphoric acid).[5] An isocratic elution is often sufficient.

Sample Preparation:

-

Samples containing this compound should be dissolved in the mobile phase or a compatible solvent.

-

Filtration of the sample through a 0.45 µm filter is necessary to remove particulate matter that could damage the column.

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Detection is typically performed using a UV detector at a wavelength of around 210 nm.[5]

-

Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, this compound, being non-volatile, requires derivatization to increase its volatility.

Derivatization (Silylation):

-

The dried sample containing this compound is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in a suitable solvent like pyridine (B92270) or acetonitrile.

-

The mixture is heated to ensure complete derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

Instrumentation:

-

GC-MS system equipped with a capillary column suitable for fatty acid methyl ester (FAME) or silylated compound analysis (e.g., a non-polar or medium-polarity column).

GC Conditions:

-

Injector Temperature: Typically set around 250-280 °C.

-

Oven Temperature Program: A temperature ramp is used to separate the components of the mixture. For example, starting at a lower temperature (e.g., 80-100 °C) and ramping up to a higher temperature (e.g., 280-300 °C).

-

Carrier Gas: Helium is commonly used.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is standard.

-

Mass Analyzer: A quadrupole or ion trap analyzer is typically used to scan a mass range that includes the expected molecular ions and fragment ions of the derivatized analyte.

3. Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in this compound. The spectrum would be expected to show characteristic broad O-H stretching vibrations from the hydroxyl and carboxylic acid groups, as well as C=O stretching vibrations from the carboxylic acid groups.

-

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy and can be used for structural characterization.

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

Caption: General analytical workflow for this compound.

Caption: Logical diagram of the thermal decomposition of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. US20110118504A1 - Thermal salt splitting of ammonium carboxylates - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. VI.—A new method of obtaining this compound, and the use of this acid as a reagent for sodium - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 5. ideals.illinois.edu [ideals.illinois.edu]

An In-Depth Technical Guide to the Early Research on 2,2,3,3-Tetrahydroxybutanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on 2,2,3,3-tetrahydroxybutanedioic acid, a compound more commonly known in early literature as dihydroxytartaric acid. The core of this document is built upon the seminal works of H.J.H. Fenton, who first described a new method for its synthesis and extensively studied its properties and the characteristics of its salts in the late 19th century. This guide is intended to offer a detailed understanding of the early chemical investigations into this compound, presenting the original experimental methodologies, quantitative data, and the logical framework of the research in a modern, accessible format.

Introduction

2,2,3,3-Tetrahydroxybutanedioic acid, with the chemical formula C₄H₆O₈, is a derivative of tartaric acid. Early investigations into this compound laid the groundwork for understanding its chemical nature and potential applications. The primary focus of the initial research was on its synthesis from tartaric acid and its utility as a reagent for the detection of sodium, a significant analytical challenge of the era. This guide will delve into the specifics of this early work, providing a valuable historical and technical resource.

Synthesis of this compound

The pioneering work of H.J.H. Fenton in 1895 detailed a novel method for the preparation of this compound. This process, which starts from tartaric acid, involves an oxidation reaction.

Experimental Protocol for the Synthesis of this compound

The following protocol is an interpretation of the method described by Fenton.

Materials:

-

Tartaric acid

-

Fuming nitric acid (sp. gr. 1.5)

-

Concentrated sulphuric acid

-

Water

-

Ether

-

Apparatus for cooling (e.g., ice bath)

-

Crystallizing dishes

Procedure:

-

A mixture of fuming nitric acid and concentrated sulphuric acid is prepared in a flask, maintaining a low temperature by immersion in a freezing mixture.

-

Finely powdered tartaric acid is gradually added to the cooled acid mixture in small portions, ensuring the temperature does not rise significantly.

-

After the addition of tartaric acid is complete, the mixture is allowed to stand for a short period.

-

The reaction mixture is then poured into a larger volume of water, which leads to the separation of an oily product.

-

This oily product is washed with water and then induced to crystallize, a process that can be facilitated by cooling and scratching the sides of the vessel.

-

The resulting crystalline mass is drained and washed with a small amount of water.

-

For purification, the product is dissolved in ether, and the ethereal solution is allowed to evaporate in a desiccator. This yields the pure, crystalline this compound.

Workflow for the Synthesis of this compound

Properties and Characterization

Fenton's research in 1898 provided a detailed account of the properties of this compound and its salts.

Physical and Chemical Properties

The following table summarizes the key properties of this compound as described in the early literature.

| Property | Description |

| Appearance | The pure acid is described as being obtained in a crystalline form. |

| Solubility | Soluble in ether. The behavior in water is complex due to its reactivity. |

| Reactivity with Water | The acid is unstable in water, undergoing decomposition. This property is crucial for its use as a reagent. |

| Formation of Salts | Forms a variety of salts with different metals, some of which exhibit distinct crystalline forms and solubilities. The sodium salt, in particular, is noted for its utility. |

Use as a Reagent for Sodium Detection

A significant aspect of the early research was the application of this compound as a reagent for the qualitative and quantitative determination of sodium.

Experimental Protocol for Sodium Detection:

-

A freshly prepared aqueous solution of this compound is used as the reagent.

-

To a neutral or faintly acid solution of a salt to be tested for sodium, a small quantity of the this compound reagent is added.

-

The mixture is well agitated and, if necessary, the sides of the test tube are rubbed with a glass rod to induce precipitation.

-

The formation of a crystalline precipitate indicates the presence of sodium. The delicacy of this test was a key focus of Fenton's investigation.

Logical Flow for Sodium Detection

Salts of this compound

Fenton's work extended to the preparation and characterization of various metallic salts of this compound. This was crucial for understanding the compound's chemical behavior and for its analytical applications.

Preparation of Salts

The general method for preparing the salts involved neutralizing the acid with a solution of the corresponding metallic carbonate or hydroxide. The resulting salts were then isolated by crystallization.

Quantitative Analysis of Salts

A significant portion of the early research was dedicated to the quantitative analysis of the prepared salts to determine their composition, particularly the amount of water of crystallization. This was typically achieved by heating a known weight of the salt to a constant weight and measuring the loss of mass.

Table of Quantitative Data for Dihydroxytartarate Salts (Hypothetical data based on typical 19th-century analytical chemistry)

| Metallic Salt | Formula (deduced) | % Metal (Calculated) | % Metal (Found) | % Water of Crystallization (Found) |

| Potassium Salt | K₂C₄H₄O₈·2H₂O | 24.5 | 24.3 | 11.3 |

| Sodium Salt | Na₂C₄H₄O₈·H₂O | 20.9 | 20.7 | 7.8 |

| Ammonium Salt | (NH₄)₂C₄H₄O₈ | - | - | - |

| Barium Salt | BaC₄H₄O₈·3H₂O | 37.1 | 36.9 | 14.6 |

| Calcium Salt | CaC₄H₄O₈·4H₂O | 13.8 | 13.6 | 24.8 |

| Silver Salt | Ag₂C₄H₄O₈ | 54.8 | 54.6 | - |

Note: The data in this table is illustrative and represents the type of quantitative analysis performed in the late 19th century. The exact values would need to be sourced from the full text of the original papers.

Early Biological Investigations

A comprehensive search of early scientific literature did not yield specific studies on the biological activity or signaling pathways of 2,2,3,3-tetrahydroxybutanedioic acid itself. The focus of research during this period was primarily on its chemical synthesis, properties, and analytical applications. Investigations into the biological effects of organic acids were more general, and specific studies on this particular compound appear to be absent from the early records. Therefore, no signaling pathway diagrams can be generated based on the available historical information.

Conclusion

The early research on 2,2,3,3-tetrahydroxybutanedioic acid, or this compound, conducted by H.J.H. Fenton, was foundational in establishing its synthesis, characterizing its fundamental properties, and demonstrating its utility as a chemical reagent. The detailed experimental protocols and quantitative analyses of its salts provided a solid basis for future chemical investigations. While early biological studies on this specific compound are not apparent, the chemical groundwork laid during this period remains a valuable reference for chemists and historians of science. This technical guide has aimed to present this early work in a structured and accessible format for contemporary researchers and professionals in the field of drug development.

Dihydroxytartaric Acid (C₄H₆O₈): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dihydroxytartaric acid, with the molecular formula C₄H₆O₈, also known as tetrahydroxybutanedioic acid or tetrahydroxysuccinic acid, is a dicarboxylic acid that is a derivative of tartaric acid.[1][2] This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its chemical properties, available experimental data, and potential, albeit currently limited, applications.

Chemical and Physical Properties

This compound is a white crystalline powder.[3] It is highly soluble in water; however, its aqueous solutions are known to decompose upon heating.[3] The compound has a melting point of approximately 114-115°C, at which it also undergoes decomposition.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆O₈ | [1][2] |

| Molecular Weight | 182.09 g/mol | [2] |

| CAS Number | 76-30-2 | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 114-115°C (with decomposition) | [3] |

| Solubility | Highly soluble in water | [3] |

| pKa | 1.92 (at 25°C) | [3] |

| pH of Aqueous Solutions | 3.04 (1 mM solution); 2.2 (10 mM solution); 1.54 (100 mM solution) | [3] |

Synthesis and Preparation

Detailed, modern experimental protocols for the synthesis of this compound are not widely available in recent literature. An older method for its preparation was described by H. J. H. Fenton in 1895.[4] The synthesis of various forms of tartaric acid, a related compound, often involves the oxidation of precursors like fumaric acid or the racemization of d-tartaric acid.[5] A general workflow for the synthesis and purification of a dicarboxylic acid like this compound from a precursor is outlined below.

Experimental Protocols

While specific, validated protocols for this compound are scarce, the following sections outline general methodologies for the analysis of related organic acids, which can be adapted for this compound.

Analytical Methods

The analysis of organic acids like this compound and its more common counterpart, tartaric acid, is often performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the separation and quantification of organic acids.

-

Column: A Newcrom BH stationary phase column can be used for the analysis of tartaric acid.[6]

-

Mobile Phase: A simple isocratic mobile phase of water and acetonitrile (B52724) (MeCN) with a phosphoric acid buffer is often employed.[6]

-

Detection: UV detection is a suitable method for these compounds.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of dihydroxy fatty acids after derivatization, a technique that could be applicable to this compound.

-

Derivatization: The sample would likely require derivatization (e.g., esterification and silylation) to increase its volatility for GC analysis.

-

Analysis: The derivatized sample is then analyzed by GC-MS to separate and identify the components based on their mass spectra.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: An IR spectrum of this compound is available through the PubChem database, obtained using a KBr wafer technique.[2]

Applications in Drug Development

The direct application of this compound in drug development is not well-documented in the available literature. However, its parent compound, tartaric acid, and its derivatives have established roles in the pharmaceutical industry. These applications may suggest potential areas of exploration for this compound.

-

Excipient: Tartaric acid is used in the production of effervescent salts, often in combination with citric acid, to improve the taste of oral medications.[8]

-

Chelating Agent: Tartaric acid can chelate metal ions, which can be a useful property in various industrial and potentially pharmaceutical applications.[8]

-

Antihypertensive Potential of Tartaric Acid: Some studies have investigated the antihypertensive potential of tartaric acid, suggesting it may act through a muscarinic receptor-linked nitric oxide (NO) pathway and as a Ca²⁺ channel antagonist.[9] It is important to note that these findings are for tartaric acid (C₄H₆O₆) and have not been demonstrated for this compound (C₄H₆O₈).

Table 2: Potential, Inferred Applications in Drug Development

| Application Area | Description | Supporting Evidence (for Tartaric Acid) |

| Formulation | As an excipient to improve taste and solubility in oral dosage forms. | Used in effervescent salts.[8] |

| Drug Stability | As a chelating agent to prevent metal-catalyzed degradation of active pharmaceutical ingredients. | Known to chelate metal ions like calcium and magnesium.[8] |

| Therapeutic Agent | Potential for development as an antihypertensive agent, though this is speculative and based on tartaric acid data. | Studies on the antihypertensive effects of tartaric acid.[9] |

Signaling Pathways

Currently, there is no information available in the scientific literature that directly links this compound to any specific biological signaling pathways. Research into the biological activity of this compound is very limited.

Conclusion

This compound is a compound with defined physicochemical properties but remains a largely unexplored molecule in the context of drug development and biological activity. While the applications of its parent compound, tartaric acid, provide some avenues for potential investigation, dedicated research is required to elucidate the specific pharmacological profile and therapeutic potential of this compound. This guide summarizes the currently available technical information to serve as a foundational resource for researchers interested in this compound. Further studies are needed to establish detailed experimental protocols and to explore its biological effects and potential applications in medicine.

References

- 1. This compound | 76-30-2 [chemicalbook.com]

- 2. This compound | C4H6O8 | CID 6439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 76-30-2 [m.chemicalbook.com]

- 4. VI.—A new method of obtaining this compound, and the use of this acid as a reagent for sodium - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 7. PubChemLite - this compound (C4H6O8) [pubchemlite.lcsb.uni.lu]

- 8. Tartaric acid - Wikipedia [en.wikipedia.org]

- 9. Antihypertensive Potential of Tartaric Acid and Exploration of Underlying Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Dihydroxytartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxytartaric acid, systematically known as 2,2,3,3-tetrahydroxybutanedioic acid, is a polyhydroxylated dicarboxylic acid. Its structure, analogous to tartaric acid but with additional hydroxyl groups, gives rise to a fascinating stereochemical landscape. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structures, properties, and the methodologies for their synthesis and separation. This document is intended to serve as a valuable resource for researchers in stereochemistry, medicinal chemistry, and drug development, offering insights into the nuanced world of these chiral molecules.

Introduction to this compound Stereoisomerism

This compound possesses two chiral centers at the C2 and C3 positions. This leads to the existence of three distinct stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-dihydroxytartaric acid, and an achiral meso form, (2R,3S)-dihydroxytartaric acid. The spatial arrangement of the four hydroxyl groups and two carboxylic acid moieties dictates the physical, chemical, and biological properties of each isomer. Understanding these differences is paramount for applications in asymmetric synthesis and pharmacology.

The relationship between these stereoisomers can be visualized as follows:

Quantitative Data of this compound Stereoisomers

Precise quantitative data for the individual stereoisomers of this compound are not extensively reported in the literature. However, by analogy to the well-characterized stereoisomers of tartaric acid, we can infer their distinct physical properties. The general properties of this compound (isomer not specified) are available.

| Property | This compound (Isomer Unspecified) | (+)-Tartaric Acid | (-)-Tartaric Acid | meso-Tartaric Acid |

| Molecular Formula | C₄H₆O₈ | C₄H₆O₆ | C₄H₆O₆ | C₄H₆O₆ |

| Molecular Weight | 182.09 g/mol | 150.09 g/mol | 150.09 g/mol | 150.09 g/mol |

| Melting Point (°C) | ~114-115 (decomposes)[1] | 171-174 | 171-174 | 146-148 |

| Optical Rotation ([α]D) | Not available | +12.7° | -12.7° | 0° |

| pKa₁ | 1.92[1] | 2.98 | 2.98 | 3.23 |

| pKa₂ | Not available | 4.34 | 4.34 | 4.82 |

| CAS Number | 76-30-2 | 87-69-4 | 147-71-7 | 147-73-9 |

Experimental Protocols

Synthesis of this compound

A known method for the synthesis of this compound involves the oxidation of tartaric acid. One historical method utilizes Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst).

Protocol for the Synthesis of this compound via Oxidation of Tartaric Acid:

-

Preparation of Fenton's Reagent: Prepare a solution of ferrous sulfate (B86663) (FeSO₄) in deionized water. In a separate container, prepare a solution of hydrogen peroxide (H₂O₂).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tartaric acid in deionized water. Cool the flask in an ice bath.

-

Oxidation: Slowly add the hydrogen peroxide solution to the tartaric acid solution while vigorously stirring. Concurrently, add the ferrous sulfate solution dropwise from the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable method, such as thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the product can be isolated by crystallization. The crude product may be a mixture of stereoisomers.

Resolution of Enantiomers

The separation of the enantiomers of this compound from a racemic mixture is a critical step to obtain optically pure compounds. A common method for the resolution of racemic acids is through the formation of diastereomeric salts with a chiral base.

General Protocol for the Resolution of Racemic this compound:

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol (B145695) or water). Add an equimolar amount of a chiral resolving agent, such as a chiral amine (e.g., (+)-brucine, (-)-strychnine, or (R)-(+)-α-phenylethylamine).

-

Fractional Crystallization: Allow the solution to cool slowly. The two diastereomeric salts will have different solubilities, leading to the preferential crystallization of the less soluble diastereomer.

-

Isolation of Diastereomer: Separate the crystals by filtration. The purity of the diastereomer can be checked by measuring its optical rotation. Further recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the pure enantiomer of this compound. The chiral resolving agent can be recovered from the filtrate.

-

Isolation of the Other Enantiomer: The more soluble diastereomeric salt remaining in the mother liquor can be treated in a similar manner to isolate the other enantiomer.

Biological Activity and Signaling Pathways

The biological activities of this compound and its individual stereoisomers are not well-documented in publicly available literature. Given its structural similarity to tartaric acid and other dicarboxylic acids, it may play a role in metabolic pathways. Further research is warranted to explore the potential pharmacological effects of each stereoisomer, as the chirality of a molecule is often a critical determinant of its biological function. For instance, many chiral drugs exhibit stereospecific interactions with enzymes and receptors, leading to different therapeutic effects and side-effect profiles for each enantiomer.

Conclusion

The stereoisomers of this compound represent a compelling area for further investigation. While foundational knowledge can be extrapolated from the well-studied tartaric acid, a significant gap exists in the specific quantitative data and detailed experimental protocols for this compound itself. The methodologies outlined in this guide provide a starting point for the synthesis and resolution of these intriguing molecules. Future research focused on elucidating the precise properties and biological activities of each stereoisomer will be crucial for unlocking their potential applications in drug development and other scientific disciplines.

References

In-Depth Technical Guide on Racemic Dihydroxytartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemic dihydroxytartaric acid, systematically known as racemic 2,2,3,3-tetrahydroxybutanedioic acid, is a complex organic compound with potential applications in various scientific fields, including pharmaceuticals. This technical guide provides a comprehensive overview of its core properties, including its physicochemical characteristics, synthesis, and potential biological relevance. It is important to distinguish this compound from the more commonly known racemic tartaric acid (a mixture of D- and L-2,3-dihydroxybutanedioic acid). Racemic this compound possesses a unique structure with hydroxyl groups on all four carbon atoms of the butanedioic acid backbone.

Core Properties

Physicochemical Properties

The quantitative data available for racemic this compound (CAS Number: 76-30-2) is limited. The following table summarizes the key physicochemical properties of 2,2,3,3-tetrahydroxybutanedioic acid. It is important to note that some of these properties are computed and may not have been experimentally verified for the racemic mixture specifically.

| Property | Value | Source |

| Molecular Formula | C₄H₆O₈ | --INVALID-LINK--[1] |

| Molecular Weight | 182.09 g/mol | --INVALID-LINK--[1] |

| Appearance | White crystalline powder | Inferred from related compounds |

| Melting Point | ~114-115 °C (with decomposition) | --INVALID-LINK-- |

| Boiling Point | 514.2 °C at 760 mmHg (Predicted) | --INVALID-LINK--[2] |

| Density | 2.462 g/cm³ (Predicted) | --INVALID-LINK--[2] |

| Solubility | Highly soluble in water; aqueous solution decomposes upon heating. | --INVALID-LINK-- |

| pKa (Predicted) | pKa₁: 1.55, pKa₂: 2.59 | --INVALID-LINK-- |

| XLogP3 (Predicted) | -3.4 | --INVALID-LINK--[1] |

| CAS Number | 76-30-2 | --INVALID-LINK--[1] |

| IUPAC Name | 2,2,3,3-tetrahydroxybutanedioic acid | --INVALID-LINK--[1] |

| Synonyms | Tetrahydroxysuccinic acid, Dioxytartaric acid | --INVALID-LINK--[1] |

Spectroscopic Data

| Spectroscopy | Data | Source |

| FTIR (KBr Pellet) | Available | --INVALID-LINK-- |

| Mass Spectrum (EI) | Data available for tartaric acid (different compound) | --INVALID-LINK-- |

| ¹H NMR | Data available for tartaric acid (different compound) | --INVALID-LINK--[3] |

| ¹³C NMR | Data available for tartaric acid (different compound) | --INVALID-LINK--[4] |

Experimental Protocols

Synthesis of this compound from Dihydroxymaleic Acid

A historical method for the synthesis of this compound involves the oxidation of dihydroxymaleic acid. The following protocol is based on a procedure described in historical chemical literature.

Materials:

-

Crystallized dihydroxymaleic acid (C₄H₄O₆·2H₂O)

-

Glacial acetic acid

-

Bromine

-

Solid potassium hydroxide (B78521) (for vacuum desiccation)

Procedure:

-

Crystallized dihydroxymaleic acid is triturated with 4 to 5 times its weight of glacial acetic acid.

-

The mixture is cooled, and bromine is gradually added in a quantity slightly exceeding the theoretical amount required for the reaction (1 mole of dihydroxymaleic acid to 1 mole of bromine).

-

During the addition of bromine, fumes of hydrogen bromide are evolved. The dihydroxymaleic acid, which is nearly insoluble in cold glacial acetic acid, dissolves as the oxidation proceeds.

-

The solution is allowed to stand for one to two hours.

-

The solution is then vigorously stirred, which causes the this compound to separate as a heavy, white, crystalline powder.

-

The resulting crystalline powder is collected.

-

For further purification, the product can be dissolved in water and concentrated in a vacuum desiccator over solid potassium hydroxide to yield the pure acid.

Reaction: C₄H₄O₆ + 2H₂O + Br₂ → C₄H₆O₈ + 2HBr

Note: This protocol is adapted from historical literature and may require optimization and modern safety precautions.

Fenton's Reagent Oxidation of Tartaric Acid (Conceptual)

The oxidation of tartaric acid using Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) is a known reaction that produces various oxidation products. While a specific protocol for the high-yield synthesis of this compound via this method is not well-established, the general principle involves the generation of hydroxyl radicals that can oxidize the tartaric acid. The reaction is complex and can lead to the formation of dihydroxymaleic acid and other degradation products.[5][6][7][8]

Conceptual Workflow:

Caption: Conceptual workflow for the oxidation of tartaric acid using Fenton's reagent.

Potential Biological Significance and Applications

The biological activities of racemic this compound are not well-documented. However, based on the activities of structurally similar compounds, some potential areas of interest for researchers can be proposed.

Antioxidant Activity

Many polyhydroxylated carboxylic acids exhibit antioxidant properties. The multiple hydroxyl groups on the this compound molecule could potentially act as radical scavengers, donating hydrogen atoms to neutralize free radicals. This proposed mechanism is similar to that of other phenolic and polyhydroxy antioxidants.

Proposed Antioxidant Mechanism:

Caption: Proposed mechanism of free radical scavenging by this compound.

Use in Drug Formulation and as a Chiral Intermediate

Tartaric acid and its derivatives are widely used in the pharmaceutical industry as excipients, buffering agents, and chiral resolving agents.[9] While specific applications for racemic this compound are not established, its properties as a polyhydroxy carboxylic acid suggest potential utility in drug formulation, for example, to enhance solubility or stability of active pharmaceutical ingredients. Furthermore, its chiral nature, although racemic in this context, indicates its potential as a starting material for the synthesis of other chiral molecules.

Conclusion

Racemic this compound is a compound with a unique chemical structure that remains relatively underexplored. While detailed experimental data and biological studies are scarce, its relationship to other well-known carboxylic acids suggests potential for future research and applications. This guide provides a foundational summary of the current knowledge and highlights the need for further investigation into the synthesis, properties, and biological activities of this intriguing molecule to unlock its full potential for researchers, scientists, and drug development professionals.

References

- 1. This compound | C4H6O8 | CID 6439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butanedioic acid,2,2,3,3-tetrahydroxy- | CAS#:76-30-2 | Chemsrc [chemsrc.com]

- 3. hmdb.ca [hmdb.ca]

- 4. 2,3-Dihydroxybutanedioic Acid | C4H6O6 | CID 875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chain Reaction of Fenton Autoxidation of Tartaric Acid: Critical Behavior at Low pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. LXXIII.—Oxidation of tartaric acid in presence of iron - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Fenton, H.J.H. (1894) Oxidation of Tartaric Acid in Presence of Iron. Journal of the Chemical Society, Transactions, 65, 899-910. - References - Scientific Research Publishing [scirp.org]

- 9. Page loading... [guidechem.com]

The Elusive Presence of Dihydroxytartaric Acid in Nature: A Technical Review

A comprehensive review of available scientific literature reveals a notable scarcity of information regarding the natural occurrence, biosynthesis, and quantitative analysis of dihydroxytartaric acid (2,2,3,3-tetrahydroxybutanedioic acid). While its isomer, tartaric acid (2,3-dihydroxybutanedioic acid), is a well-documented and abundant component of many fruits, particularly grapes, this compound remains an enigmatic entity in the realm of natural products.

This technical guide addresses the current state of knowledge on this compound from natural sources, highlighting the significant information gap that exists. Despite its structural relationship to the vital fruit acid, tartaric acid, specific details on the natural origins and metabolic pathways of this compound are conspicuously absent from public-domain scientific databases and research articles.

Natural Occurrence: An Unanswered Question

The consistent conflation of this compound with tartaric acid in search results underscores the ambiguity surrounding its natural presence. It is plausible that this compound may exist as a transient intermediate in a yet-to-be-elucidated biochemical pathway or is present in concentrations below the detection limits of standard analytical methodologies.

Biosynthesis: A Pathway Shrouded in Mystery

The biosynthetic pathway of L-tartaric acid in grapevines, originating from L-ascorbic acid (Vitamin C), has been a subject of considerable research.[4][5][6] This multi-step enzymatic process involves key intermediates such as L-idonic acid. A simplified representation of this pathway is provided below.

Figure 1. Simplified Biosynthetic Pathway of L-Tartaric Acid in Grapevines. This diagram illustrates the conversion of L-ascorbic acid to L-tartaric acid, highlighting key known intermediates and enzymes.

However, a corresponding biosynthetic pathway for this compound has not been described in the scientific literature. It is unknown whether this compound is a direct product of a primary metabolic pathway, a modification of tartaric acid, or if it is synthesized at all in natural systems. The lack of identified enzymes or genetic pathways responsible for its production further complicates any understanding of its potential biological roles.

Challenges in Detection and Quantification

The structural similarity between this compound and tartaric acid presents a significant analytical challenge. Standard chromatographic and spectroscopic methods used for the analysis of organic acids in fruits and beverages may not readily distinguish between these two isomers without specific method development and validation. Advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), would likely be necessary to differentiate and quantify this compound in complex natural extracts.[7][8][9] However, no published methods specifically detailing the extraction and quantification of this compound from natural sources were identified.

Future Research Directions

The current lack of information on the natural sources of this compound presents a clear opportunity for future research. A systematic investigation into its potential presence in plants known to accumulate high levels of tartaric acid, such as grapes, would be a logical starting point. The development of specific and sensitive analytical methods is a critical prerequisite for such studies.

Furthermore, exploring the possibility of enzymatic or microbial conversion of tartaric acid to this compound could provide insights into its potential formation in nature. Should this compound be identified in natural systems, subsequent research could then focus on elucidating its biosynthetic pathway, physiological function, and potential applications.

Conclusion

References

- 1. Four types of Tartaric Acid [chinafooding.com]

- 2. Tartaric acid - Wikipedia [en.wikipedia.org]

- 3. Tartaric Acid in Food & Beverage Products - Periodical [periodical.knowde.com]

- 4. Frontiers | Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines [frontiersin.org]

- 5. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-tartaric acid synthesis from vitamin C in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Tartaric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Applications of Dihydroxytartaric Acid in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Dihydroxytartaric acid, a highly oxidized derivative of tartaric acid, serves as a valuable C4 chiral building block in organic synthesis. While its direct application as a chiral resolving agent or auxiliary is less documented than that of its parent compound, tartaric acid, its unique structural features make it a compelling starting material for the synthesis of complex chiral molecules. This document provides an overview of its applications, with a focus on its use in chiral resolution and as a versatile synthon, complemented by detailed experimental protocols.

Chiral Resolution of Racemic Amines

The primary application of chiral dicarboxylic acids in organic synthesis is the resolution of racemic mixtures, particularly amines, through the formation of diastereomeric salts. While this compound is theoretically capable of being used for this purpose, in practice, tartaric acid and its more lipophilic derivatives (e.g., O,O'-dibenzoyl-L-tartaric acid) are more commonly employed due to their ability to form well-defined crystalline salts. The principles and procedures, however, are directly analogous.

The process relies on the reaction of a racemic amine with an enantiomerically pure chiral diacid. This acid-base reaction yields a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. The less soluble diastereomeric salt crystallizes preferentially from the solution, allowing for its isolation. Subsequently, the pure enantiomer of the amine can be regenerated by treatment with a base.

General Workflow for Chiral Resolution

The logical flow of a typical diastereomeric salt resolution is outlined below. This process involves salt formation, selective crystallization of one diastereomer, and liberation of the enantiomerically pure amine.

Experimental Protocol: Resolution of (±)-1-Phenylethanamine with (+)-Tartaric Acid

This protocol details the resolution of racemic 1-phenylethanamine using the readily available (+)-tartaric acid, illustrating the general procedure applicable to chiral diacids.

Materials:

-

(±)-1-Phenylethanamine

-

(+)-Tartaric acid

-

50% (w/v) Sodium hydroxide (B78521) solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

pH paper

Procedure:

-

Dissolution of Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve 7.5 g (0.05 mol) of (+)-tartaric acid in 100 mL of methanol by heating the mixture on a steam bath.

-

Salt Formation: To the hot solution, slowly add 6.1 g (0.05 mol) of (±)-1-phenylethanamine. The mixture may boil, so the addition should be done cautiously. After the addition is complete, swirl the flask to ensure homogeneity.

-

Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, (-)-1-phenylethylammonium (+)-tartrate, will begin to crystallize. To maximize the yield of crystals, cool the flask in an ice bath for at least 30 minutes.

-

Isolation of the Diastereomeric Salt: Collect the prismatic crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove the mother liquor. The filtrate contains the more soluble (+)-1-phenylethylammonium (+)-tartrate.

-

Liberation of the Free Amine: Transfer the collected crystals to a separatory funnel containing 50 mL of water. Add 10 mL of 50% aqueous NaOH solution to the separatory funnel. The solution should be strongly basic (check with pH paper).

-

Extraction: Extract the liberated (-)-1-phenylethanamine with diethyl ether (3 x 30 mL). Combine the ether extracts.

-

Drying and Evaporation: Dry the combined ethereal extracts over anhydrous sodium sulfate. Decant the dried solution into a pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.

-

Analysis: Determine the mass of the recovered enantiomerically enriched (-)-1-phenylethanamine and calculate the yield. The enantiomeric excess (ee) can be determined by polarimetry or chiral chromatography.

Quantitative Data for Chiral Resolution

The efficiency of a chiral resolution is evaluated based on the yield and the enantiomeric excess of the resolved product. The following table provides representative data for the resolution of various amines using tartaric acid and its derivatives.

| Racemic Amine | Resolving Agent | Solvent | Yield of Resolved Amine (%) | Enantiomeric Excess (ee, %) |

| (±)-1-Phenylethanamine | (+)-Tartaric Acid | Methanol | ~40% (for one enantiomer) | >90% |

| (±)-N-methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Supercritical CO₂ | Not specified | 82.5% |

| (±)-N-methylamphetamine | O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid | Supercritical CO₂ | Not specified | 57.9% |

This compound as a Chiral Synthon

This compound and its esters are valuable chiral pool starting materials for the synthesis of complex, highly oxygenated molecules. The two stereocenters and multiple functional groups provide a rigid scaffold for introducing further chirality and building molecular complexity.

Logical Relationship in Asymmetric Synthesis

This compound serves as a foundational chiral building block. Its functional groups can be selectively manipulated to construct more complex chiral molecules, such as ligands for asymmetric catalysis or key intermediates in the total synthesis of natural products.

Experimental Protocol: Synthesis of a TADDOL Derivative

TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a class of versatile chiral ligands and auxiliaries derived from tartaric acid esters. This protocol describes the synthesis of a TADDOL from a tartrate ester, a common derivative of this compound.

Materials:

-

Dimethyl L-tartrate

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous toluene

-

Phenylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Protection of the Diol: In a round-bottom flask, dissolve 17.8 g (0.1 mol) of dimethyl L-tartrate in 100 mL of anhydrous toluene. Add 12.5 g (0.12 mol) of 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark trap for 4 hours to remove the methanol byproduct. After cooling, wash the solution with saturated aqueous sodium bicarbonate, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the acetonide-protected dimethyl tartrate.

-

Grignard Reaction: Dissolve the crude acetonide from the previous step in 150 mL of anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel and a nitrogen inlet. Cool the solution to 0 °C in an ice bath. Slowly add 150 mL of a 3.0 M solution of phenylmagnesium bromide in diethyl ether (0.45 mol) via the dropping funnel, maintaining the temperature below 10 °C.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure TADDOL derivative.

Quantitative Data for TADDOL Synthesis

The synthesis of TADDOLs is generally high-yielding. The following table provides typical quantitative data for the synthesis of a common TADDOL derivative.

| Starting Material | Grignard Reagent | Solvent | Yield (%) |

| (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester | Phenylmagnesium bromide | Diethyl ether | >90% |

Application Notes and Protocols: Dihydroxytartaric Acid in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical uses of dihydroxytartaric acid, focusing on its application in the quantitative analysis of sodium and its potential as a chelating agent for the determination of other metal ions.

Application Note 1: Gravimetric Determination of Sodium

Introduction

This compound is a historical but effective reagent for the quantitative determination of sodium by gravimetric analysis.[1] This method relies on the selective precipitation of sodium as sodium dihydroxytartrate, a salt with low solubility in specific conditions. This application note details the protocol for this classic analytical technique.

Principle

This compound reacts with sodium ions in a solution to form a sparingly soluble precipitate of sodium dihydroxytartrate. The precipitate is then filtered, washed, dried, and weighed. The mass of the precipitate is directly proportional to the amount of sodium in the original sample.

Experimental Protocol

1. Reagent Preparation: this compound Solution

-

Objective: To prepare a saturated solution of this compound to be used as the precipitating agent.

-

Materials:

-

This compound

-

Distilled or deionized water

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a beaker.

-

Stir the mixture vigorously for an extended period (e.g., 1-2 hours) or allow it to stand overnight to ensure saturation.

-

Filter the solution to remove any undissolved solid. The clear filtrate is the saturated this compound reagent.

-

2. Sample Preparation

-

Objective: To prepare the sample solution for sodium analysis, ensuring it is free from interfering ions.

-

Procedure:

-

Accurately weigh a suitable amount of the sample and dissolve it in a known volume of distilled water.

-

The solution should be neutral or slightly acidic. Adjust the pH if necessary using a dilute acid or base.

-

Remove any interfering substances. Common interferences in gravimetric analysis can include ions that may co-precipitate.[2]

-

3. Precipitation of Sodium Dihydroxytartrate

-

Objective: To precipitate sodium ions from the sample solution using the prepared reagent.

-

Procedure:

-

Heat the sample solution to about 60-70°C.

-

Slowly add the saturated this compound solution in slight excess while continuously stirring. The excess reagent ensures the complete precipitation of sodium ions.

-

Allow the mixture to cool to room temperature and then place it in an ice bath for at least one hour to further decrease the solubility of the precipitate.

-

4. Filtration and Washing

-

Objective: To isolate the sodium dihydroxytartrate precipitate and wash it to remove any impurities.

-

Procedure:

-

Filter the cold solution through a pre-weighed sintered glass crucible of fine porosity.

-

Wash the precipitate with small portions of ice-cold distilled water to remove any soluble impurities.

-

Finally, wash the precipitate with a small amount of a suitable organic solvent like ethanol (B145695) to aid in drying.

-

5. Drying and Weighing

-

Objective: To dry the precipitate to a constant weight and determine its mass.

-

Procedure:

-

Dry the crucible containing the precipitate in an oven at a temperature of 105-110°C until a constant weight is achieved.

-

Cool the crucible in a desiccator before each weighing to prevent the absorption of atmospheric moisture.

-

Calculate the mass of the sodium dihydroxytartrate precipitate by subtracting the initial mass of the empty crucible.

-

Calculations

The mass of sodium in the original sample can be calculated using the following formula:

Mass of Sodium (g) = Mass of Precipitate (g) × Gravimetric Factor

Where the Gravimetric Factor = (Atomic Mass of Sodium) / (Molar Mass of Sodium Dihydroxytartrate)

Quantitative Data

| Parameter | Value/Range | Notes |

| Sample pH | 6.0 - 7.5 | Optimal for selective precipitation. |

| Precipitation Temperature | 60 - 70 °C | Followed by cooling in an ice bath. |

| Drying Temperature | 105 - 110 °C | To ensure complete removal of moisture. |

| Potential Interferences | ||

| Potassium | May co-precipitate if present in high concentrations. | |

| Lithium | Generally does not interfere. | |

| Alkaline Earth Metals | Can interfere and should be removed prior to analysis. |

Experimental Workflow

Workflow for the gravimetric determination of sodium.

Application Note 2: this compound as a Chelating Agent for Spectrophotometric Analysis of Metal Ions

Introduction

This compound, similar to other polyhydroxy carboxylic acids, possesses chelating properties that can be exploited for the spectrophotometric determination of various metal ions.[3] This application note outlines a general protocol for using this compound as a chromogenic chelating agent for the quantification of a metal ion, such as iron(III).

Principle

This compound forms a colored complex with certain metal ions in solution. The intensity of the color, which can be measured using a spectrophotometer, is proportional to the concentration of the metal ion. This relationship forms the basis of the quantitative analysis.

Experimental Protocol

1. Reagent Preparation

-

Objective: To prepare the necessary reagents for the analysis.

-

Materials:

-

This compound

-

Standard stock solution of the metal ion of interest (e.g., 1000 ppm Fe³⁺)

-

Buffer solutions of various pH values

-

Distilled or deionized water

-

-

Procedure:

-

This compound Reagent: Prepare a solution of known concentration (e.g., 0.1 M) by dissolving the appropriate amount of this compound in distilled water.

-

Standard Metal Ion Solutions: Prepare a series of standard solutions of the metal ion by diluting the stock solution to known concentrations.

-

2. Determination of Optimal Wavelength (λmax)

-

Objective: To find the wavelength at which the metal-dihydroxytartrate complex shows maximum absorbance.

-

Procedure:

-

To a fixed amount of the metal ion standard solution, add an excess of the this compound reagent.

-

Adjust the pH to a value where complex formation is expected.

-

Scan the absorbance of the solution over a range of wavelengths (e.g., 400-800 nm) using a spectrophotometer.

-

The wavelength corresponding to the maximum absorbance is the λmax.

-

3. Calibration Curve Construction

-

Objective: To establish a linear relationship between absorbance and the concentration of the metal ion.

-

Procedure:

-

To a series of volumetric flasks, add increasing volumes of the standard metal ion solutions.

-

To each flask, add a fixed, excess amount of the this compound reagent and the appropriate buffer to maintain the optimal pH.

-

Dilute each solution to the mark with distilled water and mix well.

-

Measure the absorbance of each solution at the predetermined λmax.

-